molecular formula C22H23NO2S B11344591 2-(3,4-dimethylphenoxy)-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)acetamide

2-(3,4-dimethylphenoxy)-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B11344591
M. Wt: 365.5 g/mol
InChI Key: QSMZEZJWELXFFH-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenoxy)-N-(4-methylphenyl)-N-[(thiophen-2-yl)methyl]acetamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dimethylphenoxy)-N-(4-methylphenyl)-N-[(thiophen-2-yl)methyl]acetamide typically involves the following steps:

    Formation of the Acetamide Backbone: The initial step involves the reaction of 3,4-dimethylphenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(3,4-dimethylphenoxy)acetyl chloride.

    Amidation Reaction: The 2-(3,4-dimethylphenoxy)acetyl chloride is then reacted with 4-methylaniline to form the corresponding amide.

    Thienylmethylation: Finally, the amide is reacted with thiophen-2-ylmethyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl rings.

    Reduction: Reduction reactions can occur at the amide functional group, converting it to an amine.

    Substitution: The phenoxy and thiophenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed:

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include primary or secondary amines.

    Substitution: Products include halogenated or nitrated derivatives.

Scientific Research Applications

2-(3,4-Dimethylphenoxy)-N-(4-methylphenyl)-N-[(thiophen-2-yl)methyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies to understand its interaction with biological systems and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(4-methylphenyl)-N-[(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

  • 2-(3,4-Dimethylphenoxy)-N-(4-methylphenyl)acetamide
  • N-(4-Methylphenyl)-N-[(thiophen-2-yl)methyl]acetamide

Comparison: Compared to similar compounds, 2-(3,4-dimethylphenoxy)-N-(4-methylphenyl)-N-[(thiophen-2-yl)methyl]acetamide is unique due to the presence of both the phenoxy and thiophenyl groups. This dual functionality provides it with distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H23NO2S

Molecular Weight

365.5 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C22H23NO2S/c1-16-6-9-19(10-7-16)23(14-21-5-4-12-26-21)22(24)15-25-20-11-8-17(2)18(3)13-20/h4-13H,14-15H2,1-3H3

InChI Key

QSMZEZJWELXFFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)COC3=CC(=C(C=C3)C)C

Origin of Product

United States

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